Ethyl 2-(((1,1-dioxidotetrahydrothiophen-3-yl)methyl)amino)-2-oxoacetate

Description

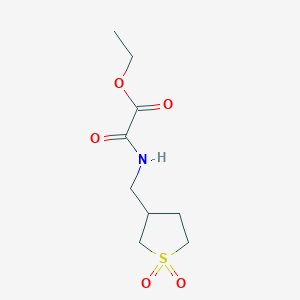

Ethyl 2-(((1,1-dioxidotetrahydrothiophen-3-yl)methyl)amino)-2-oxoacetate is a synthetic organic compound featuring a 2-oxoacetate backbone substituted with a sulfone-containing tetrahydrothiophene moiety. The 1,1-dioxidotetrahydrothiophen-3-yl group introduces both steric bulk and polar characteristics due to the sulfone functionality, which may influence solubility, reactivity, and biological activity.

Properties

IUPAC Name |

ethyl 2-[(1,1-dioxothiolan-3-yl)methylamino]-2-oxoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO5S/c1-2-15-9(12)8(11)10-5-7-3-4-16(13,14)6-7/h7H,2-6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPFGHJNHVYOZFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NCC1CCS(=O)(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of Ethyl 2-(((1,1-dioxidotetrahydrothiophen-3-yl)methyl)amino)-2-oxoacetate is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are tetrameric complexes formed by homo- and heteroassembly among four related subunits. GIRK channels are key effectors in GPCR signaling pathways that modulate excitability in cells.

Mode of Action

This compound acts as an activator for the GIRK channels. It interacts with these channels, leading to their activation. The activation of these channels can result in changes in cell excitability.

Biochemical Pathways

The activation of GIRK channels by this compound can affect various physiological processes. GIRK channels play a role in numerous indications, such as pain perception, epilepsy, reward/addiction, and anxiety.

Biological Activity

Ethyl 2-(((1,1-dioxidotetrahydrothiophen-3-yl)methyl)amino)-2-oxoacetate (CAS Number: 1235389-16-8) is an organic compound categorized as an α-keto ester. Its unique structure incorporates a tetrahydrothiophene moiety and an ethyl ester functional group, which contributes to its potential biological activities and applications in medicinal chemistry and organic synthesis .

- Molecular Formula : C₉H₁₅N₁O₅S

- Molecular Weight : 249.28 g/mol

The compound can be synthesized through various organic reactions, often involving nucleophilic substitution and condensation reactions. The synthesis requires careful control of reaction conditions such as temperature and solvent choice to optimize yield and purity .

This compound exhibits several biological activities due to its ability to interact with specific molecular targets. Preliminary studies suggest that it may modulate the activity of enzymes or receptors, impacting various biological pathways .

The sulfone group in the compound is particularly important for its activity, as it interacts with specific binding sites on target proteins, potentially influencing cellular excitability through G protein-gated inwardly rectifying potassium (GIRK) channels .

Biological Effects

Research indicates that this compound may possess:

- Antimicrobial properties : It shows potential against various bacterial strains.

- Anticancer activity : The structural components allow for interaction with biological macromolecules associated with cancer cell proliferation .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

-

Antimicrobial Activity :

- A study found that derivatives of this compound displayed significant antimicrobial effects against Gram-positive and Gram-negative bacteria. The effectiveness varied based on the structural modifications made to the core compound .

-

Anticancer Potential :

- In vitro studies demonstrated that the compound could inhibit the growth of cancer cell lines, suggesting a mechanism involving apoptosis induction. Further research is needed to elucidate the precise pathways involved .

-

Neuroprotective Effects :

- Research has indicated that compounds similar to this compound may have neuroprotective properties by modulating ion channel activity, which is crucial for maintaining neuronal health .

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against bacterial strains | |

| Anticancer | Inhibits cancer cell growth | |

| Neuroprotective | Modulates ion channels |

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfone-Containing Analogs

Ethyl (2-{[3-(1,1-Dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate ()

- Structure : Contains a benzothiazole sulfone moiety instead of tetrahydrothiophene sulfone.

- Key Differences: The benzothiazole ring introduces aromaticity and planar rigidity, contrasting with the non-aromatic tetrahydrothiophene in the target compound.

- Synthesis : Prepared via multi-step reactions involving thiazole intermediates and sulfonylation steps .

Comparison Table: Sulfone-Containing Derivatives

Aryl-Substituted 2-Oxoacetates

Ethyl 2-((3-Bromophenyl)amino)-2-oxoacetate ()

- Structure : Features a 3-bromophenyl group attached to the 2-oxoacetate core.

- Biological Activity : Exhibits anticancer activity with IC50 values of 0.090–0.650 μM against multiple cancer cell lines .

Ethyl 2-(4-Methoxyphenyl)-2-oxoacetate ()

- Structure : Substituted with a 4-methoxyphenyl group.

- Key Differences: Methoxy group improves lipophilicity and may influence π-π stacking interactions.

Comparison Table: Aryl-Substituted Derivatives

Heterocyclic-Substituted 2-Oxoacetates

Methyl 2-((5-Cyanothiazol-2-yl)amino)-2-oxoacetate ()

- Structure: Contains a thiazole ring with a cyano substituent.

- Cyano group increases electrophilicity and may improve binding to enzymatic targets.

- Synthesis: Prepared via reaction of 2-aminothiazole-5-carbonitrile with methyl oxalyl chloride .

Ethyl 2-(6-Nitro-3-indolyl)-2-oxoacetate ()

- Structure : Substituted with a nitroindole group.

- Nitro group may act as a hydrogen-bond acceptor or participate in redox reactions.

- Molecular Weight : 297.3 g/mol .

Comparison Table: Heterocyclic Derivatives

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 2-(((1,1-dioxidotetrahydrothiophen-3-yl)methyl)amino)-2-oxoacetate?

- Methodological Answer : Synthesis typically involves coupling α-keto esters with amino derivatives. For example, in analogous compounds, dichloromethane (DCM) or hexane/ethyl acetate mixtures are used as solvents with triethylamine (Et3N) as a base to facilitate condensation reactions . Catalysts like AlCl3 may be employed under cooled conditions (0°C) to control exothermic reactions, followed by purification via silica gel column chromatography .

Q. How is the compound characterized using spectroscopic methods?

- Methodological Answer : Characterization includes:

- <sup>1</sup>H NMR : To confirm the presence of specific protons (e.g., tetrahydrothiophene-dioxidyl methylene groups).

- LC-MS (ESI) : For molecular weight verification (e.g., [M+H]<sup>+</sup> peaks) and purity assessment .

- IR Spectroscopy : To identify functional groups like carbonyl (C=O, ~1700 cm<sup>-1</sup>) and sulfone (S=O, ~1300-1150 cm<sup>-1</sup>) stretches.

Q. What are the key stability considerations for this compound under different storage conditions?

- Methodological Answer : Stability is influenced by moisture and temperature. Recommendations include:

- Storing at 2–8°C in airtight containers under inert gas (e.g., N2).

- Avoiding prolonged exposure to light, as α-keto esters are prone to photodegradation.

- Monitoring via periodic HPLC or TLC to detect decomposition products .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., AlCl3) or organocatalysts to enhance reaction efficiency .

- Solvent Optimization : Compare polar aprotic solvents (e.g., acetonitrile) vs. DCM. For example, acetonitrile with triethylamine at 60°C improved yields in analogous syntheses .

- Temperature Gradients : Perform reactions at controlled temperatures (-20°C to 25°C) to minimize side reactions .

Q. What analytical techniques are employed to resolve stereochemical ambiguities in this compound?

- Methodological Answer :

- Chiral HPLC : To separate enantiomers using chiral stationary phases (e.g., (Sa)-Binam-D-prolinamide columns) .

- X-ray Crystallography : For absolute configuration determination, as demonstrated in structurally related tricyclic pyrazoles .

- NOESY NMR : To analyze spatial proximity of substituents and confirm stereoisomerism.

Q. What is the mechanism of action of this compound as a KLF5 inhibitor in cancer cell lines?

- Methodological Answer :

- In Vitro Assays : Measure inhibition of KLF5-dependent proliferation in colon cancer cells (e.g., HT-29) using MTT assays .

- Western Blotting : Assess downregulation of KLF5 protein expression.

- Molecular Docking : Model interactions between the compound’s sulfone and methylamino groups with KLF5’s DNA-binding domain .

Q. How does derivatization of the α-keto ester group affect biological activity?

- Methodological Answer :

- Functional Group Modifications : Synthesize analogs (e.g., amides, hydrazides) and compare activities. For instance, replacing the ethyl ester with a methyl group in similar compounds reduced cytotoxicity .

- SAR Studies : Evaluate substituent effects on potency. Nitroaryl derivatives of α-keto esters showed enhanced enantioselectivity and bioactivity in aldol reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.